molecular formula C10H16O B14397962 3-Methylnon-7-EN-4-YN-1-OL CAS No. 88223-58-9

3-Methylnon-7-EN-4-YN-1-OL

Cat. No.: B14397962
CAS No.: 88223-58-9
M. Wt: 152.23 g/mol
InChI Key: DMFUZRSVOWRBKO-UHFFFAOYSA-N
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Description

3-Methylnon-7-EN-4-YN-1-OL is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure. This compound is part of the broader class of unsaturated hydrocarbons, which are known for their reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylnon-7-EN-4-YN-1-OL typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a dihaloalkane.

    Addition of the Alkene:

    Hydroxylation: The final step involves the addition of a hydroxyl group (-OH) to the molecule, which can be done using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methylnon-7-EN-4-YN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides, ethers.

Scientific Research Applications

3-Methylnon-7-EN-4-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylnon-7-EN-4-YN-1-OL involves its interaction with various molecular targets, including enzymes and receptors. The presence of both alkene and alkyne groups allows it to participate in a range of chemical reactions, which can modulate biological pathways and processes. The hydroxyl group also plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-penten-4-yn-3-ol
  • 3-Methylnon-1-yn-3-ol

Comparison

3-Methylnon-7-EN-4-YN-1-OL is unique due to the presence of both an alkene and an alkyne group, which provides it with distinct reactivity compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile compound in synthetic chemistry and broadens its range of applications .

Properties

CAS No.

88223-58-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methylnon-7-en-4-yn-1-ol

InChI

InChI=1S/C10H16O/c1-3-4-5-6-7-10(2)8-9-11/h3-4,10-11H,5,8-9H2,1-2H3

InChI Key

DMFUZRSVOWRBKO-UHFFFAOYSA-N

Canonical SMILES

CC=CCC#CC(C)CCO

Origin of Product

United States

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